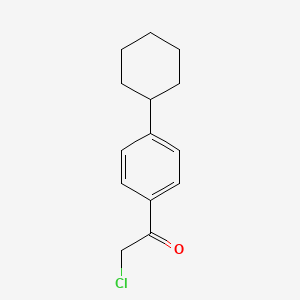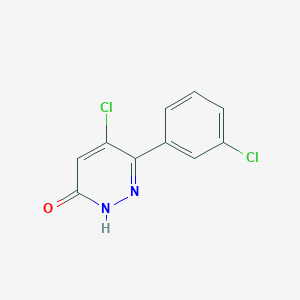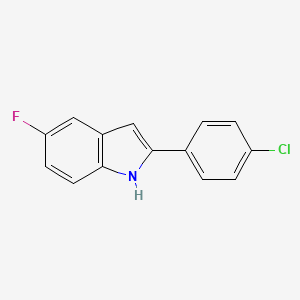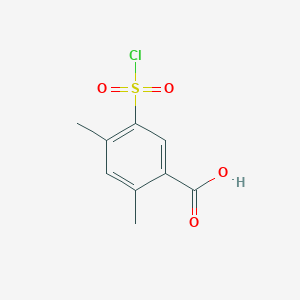
N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine
Übersicht
Beschreibung
“N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine” is a chemical compound . It is related to pyraclostrobin, a fungicide that belongs to the group known as strobilurins . Strobilurins inhibit mitochondrial respiration, reducing the amount of energy-rich ATP available to support essential processes in the fungal cell .
Synthesis Analysis
The synthesis of this compound seems to involve the selective catalytic hydrogenation of nitroarenes to N-arylhydroxylamines . The reduction of 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole, an intermediate in the synthesis of the antifungal reagent pyraclostrobin, was chosen as the model reaction for catalyst evaluation and condition optimization .
Molecular Structure Analysis
The molecular structure of this compound is related to that of pyraclostrobin, which has the IUPAC name “Methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl}(N-methoxy)carbamate” and the CA name "Methyl [2-[[[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]methoxycarbamate" .
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Derivatives
This compound is a critical intermediate for creating various derivatives with potential biological activities. For instance, the synthesis of 3-phenyl-1H-pyrazole derivatives has been explored due to their significant role as intermediates in producing compounds with anticancer properties. The optimization of synthetic methods for these derivatives is essential for their industrial production and application in targeted cancer therapies (Xiaobo Liu et al., 2017).
Antimicrobial and Fungicidal Applications
Research has also highlighted the fungicidal activity of derivatives of this compound against various pathogens. For example, novel 1-Aryl-3-Oxypyrazoles containing a Z-Configuration Methyl 2-(Methoxyimino) Acetate moiety have shown moderate fungicidal activity against Rhizoctonia solani, indicating their potential as fungicidal agents (Yuanyuan Liu et al., 2014). Similarly, oxime ether derivatives containing 1-Aryl-3-Oxypyrazoles have displayed significant fungicidal activities, surpassing even some control compounds in efficacy, which underscores their potential in agricultural applications (Kunzhi Lv et al., 2015).
Structural and Molecular Studies
Furthermore, the compound and its derivatives have been subjects of extensive structural and molecular analyses to understand their interactions at the atomic level, which is crucial for the design of more effective drugs. For instance, the crystal and molecular structure analyses of derivatives have provided insights into their regiospecific synthesis and potential interactions with biological targets, which is vital for developing more targeted therapeutic agents (Isuru R. Kumarasinghe et al., 2009).
Quantum Chemical Calculations and Molecular Docking Studies
The compound has also been the focus of quantum chemical calculations and molecular docking studies, aiming to predict its behavior in biological systems and its potential as a therapeutic agent. Such studies are crucial in the early stages of drug development, providing a theoretical basis for experimental research (A. Viji et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-13-5-7-14(8-6-13)20-10-9-16(18-20)22-11-12-3-1-2-4-15(12)19-21/h1-10,19,21H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERBJEXQLCHSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NN(C=C2)C3=CC=C(C=C3)Cl)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(((1-(4-Chlorophenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B3024812.png)
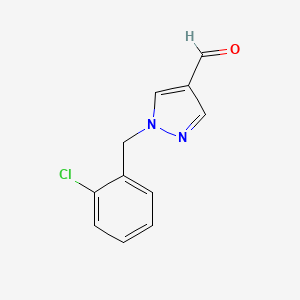
![2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3024814.png)



